Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-
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Overview
Description
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is an organic compound with the molecular formula C15H20O. It contains a benzene ring substituted with a 1-methyl-2-heptynyl group through an oxygen atom. This compound is characterized by its aromatic ring and the presence of an ether linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-2-heptynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve industrial-grade quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes
Scientific Research Applications
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The presence of the 1-methyl-2-heptynyl group can influence the reactivity and selectivity of these reactions, leading to the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-2-methyl-
- Benzene, 1-ethoxy-2-methyl-
- Benzene, 1-ethyl-2-methyl-
Uniqueness
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is unique due to the presence of the 1-methyl-2-heptynyl group, which introduces a triple bond and an ether linkage
Properties
CAS No. |
170468-89-0 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
oct-3-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,13H2,1-2H3 |
InChI Key |
PEUXHQKUMKKPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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